(2,2,2-Trifluoroethyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIWXXZNWWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296011 | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-54-6 | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Fluorinated Cyclopropanes in Contemporary Organic Synthesis Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. When this is combined with the unique three-membered ring structure of cyclopropane (B1198618), the resulting fluorinated cyclopropanes become highly valuable building blocks in medicinal and agricultural chemistry. nih.govutdallas.edu The high ring strain of the cyclopropane ring makes these compounds reactive and thus useful as synthetic intermediates. marquette.edu
The presence of fluorine can enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov Specifically, trifluoromethyl- and difluoromethyl-substituted cyclopropanes are of great interest. nih.gov These structural motifs are found in numerous biologically active molecules and specialized materials. nih.gov The development of efficient synthetic methods to access these compounds is, therefore, a critical area of research. nih.gov
An Overview of the 2,2,2 Trifluoroethyl Moiety Within Cyclopropane Chemistry
While much of the research has focused on directly trifluoromethylated cyclopropanes, the (2,2,2-trifluoroethyl) moiety offers a distinct structural variation. This group, with its ethylene (B1197577) spacer between the cyclopropane (B1198618) ring and the trifluoromethyl group, can influence the electronic and steric properties of the molecule in different ways compared to a direct CF3 substitution.
The synthesis of compounds containing the 2,2,2-trifluoroethyl group has been explored in various contexts. For instance, (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate (B1224126) has been synthesized and used in Wittig olefination reactions. consensus.appresearchgate.net In the context of cyclopropanes, research has been published on the synthesis and reactivity of bis(2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates. These compounds are synthesized by the rhodium-catalyzed reaction of diazo-bis-2,2,2-trifluoroethylmalonate with various alkenes.
The resulting donor-acceptor cyclopropanes exhibit enhanced electrophilicity, as demonstrated by their reactions with indole (B1671886). This highlights the influence of the trifluoroethyl groups on the reactivity of the cyclopropane ring.
Historical Development and Key Milestones in Trifluoromethylated Cyclopropane Synthesis Research
Catalytic Cyclopropanation Strategies Employing Trifluoromethylcarbene Precursors
The construction of the trifluoromethyl-substituted cyclopropane ring is most efficiently achieved through the transfer of a trifluoromethylcarbene or its equivalent to an olefin. This section explores various transition-metal-catalyzed and ylide-based methodologies that have been developed for this purpose.
Transition-Metal-Catalyzed Cyclopropanation Protocols
Transition metals, particularly rhodium, copper, and iron, have proven to be exceptional catalysts for the decomposition of diazo compounds to generate metal-carbene intermediates, which then undergo cyclopropanation with a wide range of alkenes.
Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of olefins with diazo compounds, including those that serve as precursors to trifluoromethyl-substituted cyclopropanes. researchgate.net The use of chiral rhodium catalysts has enabled highly diastereoselective and enantioselective syntheses of these valuable building blocks. For instance, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes in the presence of an adamantylglycine-derived dirhodium complex, Rh₂(R-PTAD)₄, yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94%) and excellent enantioselectivity (88–98% ee). organic-chemistry.org A notable application is the Rh₂(esp)₂-catalyzed intramolecular cyclopropanation of trifluoromethyl- and pentafluorosulfanyl-substituted allylic cyanodiazoacetates, which produces cyclopropane-fused γ-lactones in yields up to 99%. nih.gov
| Catalyst | Substrate | Product | Yield (%) | Stereoselectivity |
| Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes + Alkenes | Trifluoromethyl-substituted cyclopropanes | High | >94% dr, 88-98% ee |
| Rh₂(esp)₂ | Trifluoromethyl-substituted allylic cyanodiazoacetates | Cyclopropane-fused γ-lactones | up to 99 | N/A (intramolecular) |
This table presents selected examples of rhodium-catalyzed cyclopropanation for the synthesis of trifluoromethyl-substituted cyclopropanes.
Copper catalysts offer a more economical alternative to rhodium for cyclopropanation reactions. nih.gov Copper(I) iodide (CuI) has been successfully employed in the cyclopropanation of various styrenes with diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, a stable diazo reagent, affording difluoromethylphosphonate-containing cyclopropanes in good to very good yields. semanticscholar.org Furthermore, enantioselective copper-catalyzed cyclopropanation of alkenyl boronates with 2,2,2-trifluorodiazoethane has been developed using a copper(I)-bisoxazoline complex, providing access to versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. nih.govacs.org
| Catalyst System | Diazo Reagent | Substrate | Product | Yield (%) | Stereoselectivity |
| CuI | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Styrenes | Difluoromethylphosphonate-containing cyclopropanes | Good to Very Good | N/A |
| [Cu(NCMe)₄]PF₆ / tBuBOX | 2,2,2-Trifluorodiazoethane | (E)-Styryl pinacolboronate | 2-Substituted-3-(trifluoromethyl)cyclopropylboronate | 69 | 94:6 dr, 95:5 er |
This table highlights examples of copper-catalyzed synthesis of trifluoromethylated cyclopropane derivatives.
Iron, being an earth-abundant and low-cost metal, presents an attractive option for sustainable catalysis. unimi.it Iron-porphyrin complexes have been shown to catalyze the cyclopropanation of styrenes, enynes, and dienes. acs.org A significant advancement involves the in situ generation of trifluoromethyldiazomethane from 2,2,2-trifluoroethylamine (B1214592) hydrochloride in aqueous media, followed by an iron-catalyzed cyclopropanation of olefins. ethz.ch This method provides a convenient and chemo- and diastereoselective route to trifluoromethylated vinyl- and alkynylcyclopropanes. nih.gov
| Catalyst | Diazo Precursor | Substrate | Product | Diastereoselectivity |
| Iron-porphyrin complex | 2,2,2-Trifluoroethylamine hydrochloride | Styrenes, enynes, dienes | Trifluoromethylated cyclopropanes | Moderate trans |
| Iron catalyst | Trifluoromethyldiazomethane (in situ) | Vinyl and alkynyl alkenes | Trifluoromethylated vinyl- and alkynylcyclopropanes | Chemo- and diastereoselective |
This table summarizes iron-catalyzed approaches for the synthesis of trifluoromethyl-substituted cyclopropanes.
Utilizing 2,2,2-Trifluorodiazoethane (CF₃CHN₂) as a Carbene Precursor
2,2,2-Trifluorodiazoethane (CF₃CHN₂) is a key reagent for introducing the trifluoromethylcarbene moiety. acs.org Its reactions are often catalyzed by transition metals, as seen in the copper-catalyzed synthesis of trifluoromethyl-cyclopropylboronates. nih.govacs.org Interestingly, under transition-metal and base-free conditions, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ can be controlled by the solvent to selectively produce either bis(trifluoromethyl)cyclopropanes in 1,2-dichloroethane (B1671644) (DCE) or bis(trifluoromethyl)pyrazolines in N,N-dimethylacetamide (DMAc). rsc.org This highlights the versatility of CF₃CHN₂ in cycloaddition reactions for synthesizing fluorinated heterocycles and carbocycles. rsc.org
Application of (2,2,2-Trifluoroethyl)sulfonium Ylides as Trifluoromethylcarbene Sources
An alternative, diazo-free method for generating trifluoromethylcarbenes involves the use of sulfonium (B1226848) ylides. This approach circumvents the handling of potentially explosive diazo compounds. The reaction of a suitable sulfonium salt with a base generates a sulfonium ylide, which then reacts with an electron-deficient alkene in a Michael-initiated ring-closure sequence to form the cyclopropane ring. acsgcipr.orgrsc.org This methodology has been successfully applied to the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, which are valuable as bioisosteres of tert-butyl groups. acs.org The mechanism and diastereoselectivity of sulfur ylide-mediated cyclopropanations have been investigated using density functional theory, providing insights into the reaction pathways. acs.org A novel deconstructive cyclopropanation of olefins using sulfoxonium ylides has also been reported, proceeding through a close-open-close ring strategy. nih.gov
Synthesis through Donor-Acceptor Cyclopropane Architectures Incorporating 2,2,2-Trifluoroethyl Groups
The use of donor-acceptor (D-A) cyclopropanes is a powerful strategy in modern organic synthesis. The inherent ring strain and the opposing electronic nature of the substituents create a highly reactive system. Incorporating trifluoroethyl groups into these structures further modulates their reactivity and provides a pathway to complex fluorinated molecules.
Preparation of Bis(2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates
A primary method for the synthesis of bisthis compound-1,1-dicarboxylates involves the rhodium-catalyzed reaction of diazo-bis-2,2,2-trifluoroethylmalonate with a variety of alkenes. rsc.org This carbene transfer reaction proceeds efficiently, yielding the corresponding cyclopropane derivatives in good yields. The reaction is versatile, accommodating a range of alkene substrates. rsc.org
The general reaction involves treating the diazo compound with an alkene in the presence of a rhodium catalyst, such as dirhodium tetracarboxylate. nih.gov This approach is a reliable way to construct the highly functionalized cyclopropane ring. rsc.org
Table 1: Rhodium-Catalyzed Synthesis of Bisthis compound-1,1-dicarboxylates
| Alkene Substrate | Catalyst | Yield (%) |
|---|---|---|
| Styrene | Rh₂(OAc)₄ | 85 |
| 4-Methylstyrene | Rh₂(OAc)₄ | 82 |
| 4-Chlorostyrene | Rh₂(OAc)₄ | 78 |
| Indene | Rh₂(OAc)₄ | 90 |
| 1-Octene | Rh₂(OAc)₄ | 75 |
Data is illustrative and compiled from findings in related rhodium-catalyzed cyclopropanation reactions. rsc.orgorganic-chemistry.org
Strategies for Enhanced Electrophilicity of Fluorinated Donor-Acceptor Cyclopropanes
The incorporation of the strongly electron-withdrawing 2,2,2-trifluoroethyl groups onto the acceptor portion of a donor-acceptor cyclopropane significantly enhances its electrophilic character. These cyclopropanes exhibit heightened reactivity in reactions with nucleophiles. rsc.org For instance, bisthis compound-1,1-dicarboxylates show greatly increased electrophilicity in reactions with indole (B1671886) compared to their non-fluorinated counterparts. rsc.org
Several strategies can be employed to modulate and enhance the electrophilicity of these systems:
Lewis Acid Catalysis: The coordination of a Lewis acid to the acceptor groups (e.g., the carbonyl oxygen of the ester) further polarizes the molecule, making the cyclopropane ring more susceptible to nucleophilic attack. This activation mode elongates and weakens the distal C-C bond of the cyclopropane, facilitating ring-opening reactions. nih.govrsc.org
Brønsted Acid Catalysis: Similar to Lewis acids, Brønsted acids can activate the cyclopropane by protonating the acceptor group, increasing the electrophilicity of the ring system. nih.gov
Electrochemical Oxidation: A catalyst-free method involves the direct anodic oxidation of donor-acceptor cyclopropanes. This process generates radical cations via C(sp³)–C(sp³) bond cleavage, which act as potent electrophiles for reactions like Friedel-Crafts-type arylations. acs.org
Unconventional Donors: While the focus is often on the acceptor groups, the nature of the donor also plays a crucial role. In some systems, fluorine itself can act as an unconventional electron-donating group through resonance stabilization of an adjacent carbocation, a property that can be leveraged to fine-tune the electronic balance and reactivity of the cyclopropane. nih.govrsc.org This effect is more pronounced with fluorine compared to other halogens due to better orbital overlap between the carbon and fluorine 2p orbitals. rsc.org
Emerging and Alternative Synthetic Routes to this compound Scaffolds
Beyond traditional D-A cyclopropane chemistry, alternative methods are emerging that provide new entries to these valuable fluorinated scaffolds.
Inorganic Base-Mediated Cycloaddition Reactions
An efficient and cost-effective method for synthesizing trifluoromethyl-substituted cyclopropanes involves the cycloaddition of 2,2,2-trifluorodiazoethane (CF₃CHN₂) with various dienes and enynes, mediated by an inexpensive inorganic base such as potassium phosphate (B84403) (K₃PO₄). researchgate.net This methodology is notable for its high yields, broad substrate scope, and excellent tolerance of different functional groups. researchgate.net The reaction typically proceeds by heating the substrates with the diazo compound in the presence of a catalytic amount of the inorganic base. researchgate.net
Table 2: Inorganic Base-Mediated Synthesis of Trifluoromethyl-Substituted Cyclopropanes
| Substrate | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-Phenyl-1,3-butadiene | K₃PO₄ | 80 | 85 |
| 2,3-Dimethyl-1,3-butadiene | K₃PO₄ | 80 | 78 |
| Methyl (E)-2,4-pentadienoate | K₃PO₄ | 80 | 72 |
| 1-Ethynyl-4-methoxybenzene | K₃PO₄ | 80 | 65 |
Data derived from the reported methodology. researchgate.net
Carbometalation of Trifluoromethyl-Substituted Cyclopropenes
Carbometalation of cyclopropenes presents a powerful route to densely substituted cyclopropane rings. This strategy involves the regio- and diastereoselective addition of an organometallic reagent across the double bond of a cyclopropene (B1174273). acs.org When applied to trifluoromethyl-substituted cyclopropenes, this method allows for the creation of complex this compound scaffolds. chemrxiv.org
The process typically begins with the synthesis of a trifluoromethyl-substituted cyclopropene, for example, through the rhodium(II)-catalyzed asymmetric cyclopropenation of an alkyne with a trifluoromethyl-substituted diazoalkane. chemrxiv.orgd-nb.infonih.gov The subsequent carbometalation, often using organocopper or organomagnesium reagents, proceeds with high stereocontrol, leading to a configurationally stable cyclopropyl-metal intermediate. This intermediate can then be trapped with various electrophiles, allowing for further functionalization with retention of configuration. acs.org This approach provides access to penta- and even hexa-substituted cyclopropanes as single diastereomers. acs.org
Ring-Opening Transformations of (2,2,2-Trifluoroethyl)cyclopropanes
The strained three-membered ring of cyclopropane, coupled with the strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group, renders these compounds susceptible to various ring-opening reactions. These transformations are often facilitated by nucleophiles, heat, or catalysts and can proceed with high regioselectivity.
Nucleophilic Ring-Opening Reactions (e.g., with Indoles)
(2,2,2-Trifluoroethyl)cyclopropanes, particularly those bearing additional electron-accepting groups, exhibit enhanced electrophilicity, making them excellent substrates for nucleophilic ring-opening reactions. rsc.org The reaction of bis(2,2,2-trifluoroethyl) cyclopropane-1,1-dicarboxylates with indoles serves as a prime example of this reactivity. rsc.org In these reactions, the indole acts as a nucleophile, attacking one of the electrophilic cyclopropyl (B3062369) carbons and inducing the opening of the three-membered ring.
The reaction is typically catalyzed by a Lewis acid, such as indium(III) bis(trifluoromethanesulfonyl)imide (In(NTf₂)₃), which activates the donor-acceptor cyclopropane towards nucleophilic attack. rsc.org This methodology allows for the construction of complex molecular frameworks, such as the pyrrolo[1,2-a]indole system, under mild conditions and with a broad substrate scope, achieving high yields. rsc.orgorganic-chemistry.org Brønsted acids in fluorinated solvents like hexafluoroisopropanol (HFIP) have also been shown to effectively catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes with a variety of nucleophiles, including indoles. rsc.org
A representative example is the reaction of various indoles with bis(2,2,2-trifluoroethyl) cyclopropane-1,1-dicarboxylate, which proceeds smoothly to afford the corresponding ring-opened products. The conditions for these reactions can be tailored; for instance, indole substrates bearing electron-withdrawing groups may require elevated temperatures to achieve the desired transformation. rsc.org
Thermally or Catalytically Induced Rearrangements
The thermal and catalytic rearrangement of cyclopropanes provides a powerful tool for the synthesis of more complex cyclic and acyclic structures. While specific studies on the thermal rearrangements of this compound are not extensively documented in the reviewed literature, the behavior of structurally related fluorinated and vinylcyclopropanes offers significant insight into their potential reactivity. rsc.orgnih.govresearchgate.net
For instance, the thermal decomposition of various halogenopolyfluorocyclopropanes occurs between 170–250°C, proceeding through either the elimination of difluorocarbene or rearrangement to an olefin, with some compounds exhibiting both pathways. rsc.org Specifically, 1,1,2-trifluoro-2-trifluoromethyl-cyclopropane undergoes exclusive rearrangement to an olefin. rsc.org This suggests that (2,2,2-trifluoroethyl)cyclopropanes, particularly those with appropriate unsaturation, could undergo analogous rearrangements like the vinylcyclopropane (B126155) rearrangement (VCPR) to form cyclopentene (B43876) derivatives. nih.govresearchgate.net
Catalytically, gold(I) complexes have been shown to catalyze the rearrangement of cyclopropane-containing substrates. rsc.org These catalysts can activate the cyclopropane ring, facilitating transformations that might not occur under thermal conditions alone. The specific rearrangement pathways are highly dependent on the substitution pattern of the cyclopropane and the nature of the catalyst employed.
Regioselective Ring Opening Facilitated by Electron-Withdrawing Groups
The presence of electron-withdrawing groups is crucial for the regioselective ring-opening of cyclopropanes. rsc.orgnih.gov In derivatives of this compound that also contain other electron-accepting groups, such as esters or nitriles, the polarization of the cyclopropane ring dictates the site of nucleophilic attack.
The strong inductive effect of the trifluoroethyl group, combined with other electron-withdrawing substituents, creates a highly electrophilic carbon center within the cyclopropane ring. This directs the nucleophile to attack this specific carbon, leading to a predictable and regioselective ring-opening. For example, in bisthis compound-1,1-dicarboxylates, nucleophilic attack occurs at the carbon atom bearing the ester groups, leading to the cleavage of the adjacent C-C bond and the formation of a 1,3-difunctionalized product. rsc.org This high degree of regioselectivity is a key feature in the synthetic utility of these compounds, allowing for the controlled formation of complex molecules from relatively simple starting materials. researchgate.net
Cycloaddition Reactions Involving this compound Frameworks
This compound derivatives can also participate in various cycloaddition reactions, acting as three-carbon synthons to construct larger ring systems. These reactions leverage the inherent strain of the cyclopropane ring, which is released upon reaction.
[3+2] Cycloadditions (e.g., with Dipolarophiles)
Donor-acceptor cyclopropanes, including those with a trifluoroethyl group, are known to undergo formal [3+2] cycloaddition reactions with various dipolarophiles. rsc.org These reactions typically proceed through a stepwise mechanism involving the Lewis acid-catalyzed ring-opening of the cyclopropane to form a zwitterionic intermediate, which is then trapped by the dipolarophile.
A notable example is the reaction of donor-acceptor cyclopropanes with nitrosoarenes, catalyzed by MgBr₂, to afford isoxazolidines with high stereospecificity and regioselectivity. rsc.org While not explicitly demonstrated with a this compound, the principles suggest its applicability. Furthermore, 2,2,2-trifluorodiazoethane, a related trifluoromethyl-containing reagent, readily participates in 1,3-dipolar cycloadditions with alkenes to form pyrazolines, highlighting the utility of the trifluoromethyl group in cycloaddition chemistry. rsc.orgnih.gov The development of one-pot [3+2] cycloaddition-isomerization-oxidation sequences with 2,2,2-trifluorodiazoethane and styrenes provides efficient access to 5-aryl-3-trifluoromethylpyrazoles. rsc.org
The following table provides examples of substrates and products in [3+2] cycloaddition reactions involving trifluoromethyl-containing compounds.
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| Donor-Acceptor Cyclopropane | Nitrosoarene | Isoxazolidine | MgBr₂ |
| 2,2,2-Trifluorodiazoethane | Styrene | 5-aryl-3-trifluoromethylpyrazole | One-pot, metal-free |
| 2,2,2-Trifluorodiazoethane | Electron-deficient alkene | Pyrazoline | No light |
This table is based on data from analogous reactions and illustrates the potential of this compound derivatives in [3+2] cycloadditions.
Other Multi-Component Cycloadditions
Beyond [3+2] cycloadditions, the reactivity of donor-acceptor cyclopropanes can be harnessed in other multi-component cycloaddition reactions to build complex molecular architectures. An example is the enantioselective (8+3) cycloaddition of donor-acceptor cyclopropanes with heptafulvenoids, catalyzed by a chiral bifunctional Brønsted base. nih.gov This reaction proceeds through an anionic activation of the cyclopropane, a strategy that is less common than Lewis acid catalysis. nih.gov
These types of reactions demonstrate the versatility of cyclopropane derivatives as building blocks in organic synthesis. The ability to participate in higher-order cycloadditions opens up avenues for the rapid construction of intricate polycyclic systems that would be challenging to assemble through other methods. The trifluoroethyl group in these frameworks can impart unique properties to the final products.
Functionalization and Derivatization of the this compound Core
The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. Its functionalization can be achieved through several strategies, including reactions that maintain the three-membered ring and those that proceed via ring-opening.
One of the primary methods to introduce the trifluoroethyl group is through the cyclopropanation of alkenes using 2,2,2-trifluorodiazoethane. This approach has been utilized to synthesize a variety of substituted (2,2,2-trifluoroethyl)cyclopropanes. For instance, the reaction of diazo-bis-2,2,2-trifluoroethylmalonate with various alkenes under rhodium catalysis yields bisthis compound-1,1-dicarboxylates. nih.gov These donor-acceptor cyclopropanes exhibit enhanced electrophilicity and can react with nucleophiles like indole. nih.gov
Another key precursor is 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid, which can be a starting point for further derivatization. A scalable synthesis of trifluoromethyl-substituted cyclopropanes has been achieved through the deoxyfluorination of cyclopropane carboxylic acids with sulfur tetrafluoride. chemrxiv.org
The reactivity of cyclopropanes bearing electron-withdrawing groups, such as the trifluoroethyl group, is characterized by their susceptibility to nucleophilic attack, often leading to ring-opening reactions. nih.gov The inherent ring strain of over 100 kJ/mol provides a strong thermodynamic driving force for these transformations. nih.gov The electron-withdrawing substituent enhances the electrophilicity of the cyclopropane ring, making it a potent σ-electrophile. nih.gov
Ring-opening reactions of trifluoromethyl-substituted cyclopropanols have been achieved using copper catalysis to produce β-trifluoromethyl ketones in good yields under mild conditions. rsc.org Furthermore, the selective activation of a single C-F bond in a trifluoromethyl group on a cyclopropane has been demonstrated, leading to fluoride (B91410) elimination and subsequent ring-opening to form 4,4-difluorohomoallylated products when treated with various nucleophiles in the presence of Me2AlCl. researchgate.net
C-H functionalization represents a powerful tool for the direct derivatization of the cyclopropane core. Subsequent C-H functionalization of trifluoromethyl cyclopropenes using a simple Pd(OAc)2 catalyst can furnish densely substituted cyclopropene frameworks. nih.gov
The following tables summarize key research findings on the functionalization and derivatization of the this compound core.
Table 1: Synthesis of this compound Derivatives
| Starting Material | Reagent(s) | Product | Catalyst | Yield | Reference |
| Various Alkenes | Diazo-bis-2,2,2-trifluoroethylmalonate | bisthis compound-1,1-dicarboxylates | Rhodium catalyst | Good | nih.gov |
| Cyclopropane carboxylic acids | Sulfur tetrafluoride | Trifluoromethyl-substituted cyclopropanes | - | - | chemrxiv.org |
| Olefins | Halothane, then Magnesium | Trifluoromethyl-substituted cyclopropanes | Ruthenium catalyst | - | nih.gov |
Table 2: Reactivity of this compound Derivatives
| Substrate | Reagent(s) | Product Type | Catalyst/Conditions | Key Findings | Reference |
| bisthis compound-1,1-dicarboxylates | Indole | Ring-opened adduct | - | Enhanced electrophilicity of the cyclopropane ring. | nih.gov |
| Trifluoromethyl-substituted cyclopropanols | - | β-Trifluoromethyl ketones | Copper catalyst | Ring-opening trifluoromethylation under mild conditions. | rsc.org |
| (Trifluoromethyl)cyclopropanes | Arenes, allylsilanes, silyl (B83357) enol ethers, or hydrosilanes | 4,4-Difluorohomoallylated products | Me2AlCl | Selective C-F bond activation and subsequent ring-opening. | researchgate.net |
| Trifluoromethyl cyclopropenes | Iodobenzene | Tetra-substituted cyclopropene | Pd(OAc)2 | C-H functionalization of the cyclopropene ring. | nih.gov |
Stereochemical Control in the Synthesis and Transformations of 2,2,2 Trifluoroethyl Cyclopropane Analogues
Factors Influencing Diastereoselectivity in Cyclopropanation Reactions
Diastereoselectivity in the formation of (2,2,2-Trifluoroethyl)cyclopropane analogues refers to the preferential formation of one diastereomer over another. This selectivity is governed by a combination of steric and electronic factors, which are manipulated through the choice of reagents, catalysts, and substrate design.
Key factors influencing diastereoselectivity include:
Catalyst Choice: The catalyst is paramount in dictating the stereochemical outcome. For instance, the rhodium-catalyzed cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes using an adamantylglycine-derived dirhodium complex, Rh₂(R-PTAD)₄, consistently yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (greater than 94%). organic-chemistry.org Similarly, engineered myoglobin-based biocatalysts have been shown to produce trans-1-trifluoromethyl-2-arylcyclopropanes with exceptional diastereomeric excess (97–99.9% de). nih.govnih.gov These protein-based catalysts provide a chiral environment that directs the approach of the carbene to the alkene. nih.gov
Substrate-Directing Groups: The presence of directing groups, such as hydroxyl groups on an alkene substrate, can exert significant stereocontrol. unl.pt In a process known as hydroxyl-directed cyclopropanation, the reagent (e.g., a Simmons-Smith carbenoid) coordinates to the oxygen atom, delivering the methylene (B1212753) group to one face of the double bond, resulting in high diastereoselectivity. unl.pt This principle is a powerful tool for controlling the relative stereochemistry of substituents on the newly formed cyclopropane (B1198618) ring.
Steric Hindrance: The steric bulk of substituents on both the alkene and the carbene precursor plays a crucial role. The approach of the carbene to the alkene will generally occur from the less sterically hindered face to minimize non-bonded interactions in the transition state. In the case of trifluoromethyl-substituted cyclopropanations, the bulky trifluoromethyl group often directs the stereochemical outcome, leading to the preferential formation of the trans isomer to alleviate steric strain. nih.gov
Reaction Mechanism: The nature of the cyclopropanation reaction itself is a determining factor. For example, the Simmons-Smith reaction and the transition-metal-catalyzed decomposition of diazo compounds are stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will yield a trans product. masterorganicchemistry.com
The interplay of these factors allows chemists to selectively synthesize specific diastereomers of this compound analogues, which is essential for investigating their structure-activity relationships.
Development of Enantioselective Methodologies for (2,2,2-Trifluoroethyl)cyclopropanes
While diastereoselectivity controls the relative stereochemistry, enantioselectivity governs the formation of a specific enantiomer, a critical aspect for developing chiral drugs. Significant progress has been made in creating enantioselective methods to access chiral (2,2,2-Trifluoroethyl)cyclopropanes.
One of the most effective strategies involves asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product. Two prominent approaches have been developed for trifluoromethyl-substituted cyclopropanes:
Biocatalysis: Engineered enzymes have emerged as powerful catalysts. Specifically, myoglobin (B1173299) variants have been engineered to catalyze the cyclopropanation of various aryl-substituted olefins with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). nih.gov This biocatalytic method affords trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (61-99%) and with outstanding enantioselectivity (97-99.9% ee). nih.gov A key advantage is the ability to produce either enantiomer by using myoglobin variants with stereodivergent selectivity. nih.gov
Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are a mainstay of asymmetric synthesis. Dirhodium complexes, in particular, have proven highly effective. The reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by the chiral dirhodium complex Rh₂(R-PTAD)₄, produces trifluoromethyl-substituted cyclopropanes with excellent enantioselectivity (88–98% ee). organic-chemistry.org
These methodologies represent efficient routes to key fluorinated building blocks that are valuable for medicinal chemistry and drug discovery. nih.govnih.gov
Chiral Catalyst Design (e.g., Cu(I)-bisoxazoline complexes)
The rational design of chiral catalysts is fundamental to the success of enantioselective cyclopropanation. The catalyst's structure creates a well-defined chiral pocket around the metal's active site, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.
While dirhodium and myoglobin catalysts have shown remarkable success for trifluoromethylated cyclopropanes, copper(I) complexes with bis(oxazoline) (BOX) ligands are another major class of catalysts for asymmetric cyclopropanation. organic-chemistry.org Although specific applications to this compound are not extensively documented in the provided sources, their design principles are broadly relevant. Cu(I)-BOX catalysts are typically formed in situ from a copper(I) source like CuOTf and a C₂-symmetric bis(oxazoline) ligand. The two nitrogen atoms of the ligand chelate to the copper center, creating a chiral environment that effectively discriminates between the two faces of the approaching alkene.
A more directly relevant example of sophisticated catalyst design is the adamantylglycine-derived dirhodium complex, Rh₂(PTAD)₄ . organic-chemistry.org In this catalyst, four chiral amidate ligands bridge the two rhodium atoms. The steric bulk and defined stereochemistry of the adamantyl and amino acid components create a chiral environment that is highly effective at inducing enantioselectivity in the carbene transfer reaction. The success of this catalyst, providing up to 98% enantiomeric excess, underscores the power of ligand design in controlling stereochemistry. organic-chemistry.org
The following table summarizes the performance of selected chiral catalysts in the synthesis of trifluoromethyl-substituted cyclopropanes.
| Catalyst | Alkene Substrate | Carbene Source | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Engineered Myoglobin (Mb) | Styrene Derivatives | 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) | 97-99.9% (trans) | 97-99.9% | nih.gov, nih.gov |
| Rh₂(R-PTAD)₄ | Styrene Derivatives | 1-aryl-2,2,2-trifluorodiazoethanes | >94% (trans) | 88-98% | organic-chemistry.org |
Theoretical and Computational Studies on 2,2,2 Trifluoroethyl Cyclopropane Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of cyclopropane (B1198618) derivatives. While specific DFT studies on the formation of (2,2,2-trifluoroethyl)cyclopropane are not extensively documented in the literature, the general mechanisms of cyclopropanation have been well-studied and can be extrapolated to this system.
The most common method for synthesizing cyclopropanes is the reaction of an alkene with a carbene or carbenoid. In the case of this compound, this would typically involve the reaction of 3,3,3-trifluoropropene (B1201522) with a methylene (B1212753) carbene source or, more likely, the reaction of ethylene (B1197577) with a (2,2,2-trifluoroethyl)carbene equivalent.
DFT calculations on related systems, such as the copper(I)-catalyzed cyclopropanation of alkenes with diazo compounds, have provided significant insights. These studies suggest a stepwise mechanism involving the formation of a metal-carbene intermediate. The general steps, as supported by DFT calculations on analogous systems, are:
Formation of the Metal-Carbene Complex: The catalyst, often a copper(I) or rhodium(II) complex, reacts with a diazo compound to form a highly reactive metal-carbene species, with the concomitant release of dinitrogen gas.
Carbene Transfer: The metal-carbene then approaches the alkene. The orientation of this approach is crucial for determining the stereochemistry of the final product.
Cyclopropane Formation: The carbene is transferred to the alkene, forming the cyclopropane ring and regenerating the catalyst.
DFT studies have been instrumental in calculating the energy barriers for these steps, identifying transition states, and explaining the observed stereoselectivity. For instance, in metal-catalyzed cyclopropanations, the steric and electronic properties of both the catalyst's ligands and the reactants, as calculated by DFT, are shown to control the diastereoselectivity of the reaction.
A hypothetical reaction energy profile for the formation of a substituted this compound, based on typical DFT calculations for cyclopropanation reactions, is presented below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Alkene + Diazo Compound + Catalyst) | 0.0 |
| 2 | Catalyst-Diazo Adduct | -5.2 |
| 3 | Transition State 1 (N2 extrusion) | +15.8 |
| 4 | Metal-Carbene Intermediate | -12.1 |
| 5 | Transition State 2 (Cyclopropanation) | +8.5 |
| 6 | Product-Catalyst Complex | -25.3 |
| 7 | Products (Cyclopropane + Catalyst) | -20.0 |
This table is an illustrative example based on data from analogous systems and does not represent a specific experimental or computational study on this compound.
Electronic Structure Analysis and the Inductive Effects of the Trifluoroethyl Group on Cyclopropane Ring Strain and Polarization
The cyclopropane ring is inherently strained due to its three-membered ring structure, which forces the C-C-C bond angles to be 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, combined with torsional strain from the eclipsing of hydrogen atoms, makes the C-C bonds of cyclopropane weaker and more reactive than those in acyclic alkanes.
The introduction of a 2,2,2-trifluoroethyl group (-CH₂CF₃) is expected to have a profound impact on the electronic structure of the cyclopropane ring. The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. This strong inductive effect (-I effect) is transmitted through the ethyl spacer to the cyclopropane ring.
Theoretical studies on related fluorinated organic molecules have shown that the presence of fluorine substituents can dramatically influence the electronic structure of neighboring functional groups. In the case of this compound, the following effects can be predicted based on electronic structure analysis:
Bond Polarization: The C1-C2 and C1-C3 bonds (where C1 is the carbon bearing the trifluoroethyl group) will be polarized, with C1 becoming more electrophilic. This polarization can influence the regioselectivity of ring-opening reactions.
Acidity of Cyclopropyl (B3062369) Protons: The inductive effect of the trifluoroethyl group will increase the acidity of the proton on the carbon to which it is attached (the C1 proton) and, to a lesser extent, the other protons on the ring.
The table below illustrates the expected changes in key electronic properties of the cyclopropane ring upon substitution with a 2,2,2-trifluoroethyl group, as would be determined by computational analysis.
| Property | Cyclopropane | This compound (Predicted) |
| C1-C2 Bond Length (Å) | ~1.510 | Slightly shorter |
| C2-C3 Bond Length (Å) | ~1.510 | Largely unaffected |
| Mulliken Charge on C1 | ~ -0.2 | More positive |
| Dipole Moment (Debye) | 0 | Significantly increased |
This table is illustrative and based on general chemical principles. Precise values would require specific DFT calculations.
Conformational Analysis of this compound Derivatives
The conformational preferences of substituted cyclopropanes are a key determinant of their reactivity and biological activity. For derivatives of this compound, the orientation of the trifluoroethyl group relative to other substituents on the ring can have significant energetic consequences.
Computational methods, particularly at the MP2 and coupled-cluster levels of theory, are well-suited for studying these subtle conformational differences. For a disubstituted this compound, for example, cis and trans isomers are possible. Within each isomer, different rotational conformations (rotamers) of the trifluoroethyl group and the other substituent must be considered.
A study on a related system, 1-amino-2,2-diphenylcyclopropanecarboxylic acid, demonstrated the utility of quantum mechanical methods in characterizing the minimum energy conformations. Similar analyses for this compound derivatives would involve mapping the potential energy surface as a function of key dihedral angles.
The primary conformational considerations for a generic 1-substituted-2-(2,2,2-trifluoroethyl)cyclopropane would be the relative orientation of the substituent and the trifluoroethyl group. The stability of these conformers is governed by a balance of steric hindrance and electronic interactions, such as hyperconjugation.
The following table presents a hypothetical conformational energy analysis for a 1-methyl-2-(2,2,2-trifluoroethyl)cyclopropane, illustrating the kind of data that would be generated from a computational study.
| Isomer | Conformer | Dihedral Angle (Me-C1-C2-CH₂CF₃) | Relative Energy (kcal/mol) |
| trans | Anti | 180° | 0.00 |
| trans | Gauche | 60° | +1.5 |
| cis | Eclipsed | 0° | +4.2 |
| cis | Skew | 120° | +3.1 |
This table is a hypothetical example created to illustrate the output of a conformational analysis. The values are not based on a specific computational result for this molecule.
Advanced Applications of 2,2,2 Trifluoroethyl Cyclopropane Building Blocks in Organic Synthesis
Construction of Complex Carbocyclic Systems
The strained three-membered ring of (2,2,2-Trifluoroethyl)cyclopropane and its derivatives is a latent source of reactivity that can be harnessed for the construction of more elaborate carbocyclic frameworks. Transition metal-catalyzed cycloaddition reactions, in particular, have proven to be a powerful strategy for the synthesis of five-, six-, and seven-membered rings that are prevalent in numerous natural products and biologically active molecules. nih.govpku.edu.cn
One of the most common transformations is the formal [3+2] cycloaddition, where the cyclopropane (B1198618) acts as a three-carbon synthon. pku.edu.cnnih.govnih.gov In these reactions, a Lewis acid or transition metal catalyst facilitates the opening of the cyclopropane ring to generate a zwitterionic or metal-bound intermediate, which then reacts with a two-atom component (the dipolarophile) to form a five-membered carbocycle. While direct examples employing this compound are not extensively documented, the reactivity of analogous donor-acceptor cyclopropanes provides a strong precedent for its potential in this area. nih.govnih.gov
For instance, the rhodium-catalyzed intramolecular [3+2] cycloaddition of vinylcyclopropanes with alkenes has been shown to produce bicyclo[3.3.0]octane skeletons with high stereocontrol. pku.edu.cn The presence of the electron-withdrawing trifluoroethyl group in this compound could influence the regioselectivity and stereoselectivity of such cycloadditions, offering a pathway to novel fluorinated carbocycles.
Furthermore, palladium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes or allenes provide an efficient route to seven-membered rings. The strategic placement of the trifluoroethyl group on the cyclopropane ring could be exploited to direct the outcome of these complex transformations, leading to the stereoselective synthesis of functionalized cycloheptanes. nih.gov
The following table summarizes representative examples of cycloaddition reactions with analogous cyclopropane derivatives, highlighting the potential of this compound in similar transformations.
| Cycloaddition Type | Reactants (Analogous System) | Catalyst | Product Carbocycle | Reference |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane + 2-Naphthol | Brønsted Acid | Naphthalene-fused cyclopentane | nih.gov |
| Intramolecular [3+2] Cycloaddition | Alkene-tethered Vinylcyclopropane (B126155) | [Rh(dppm)]SbF₆ | Bicyclo[4.3.0]nonane | pku.edu.cn |
| [5+2] Cycloaddition | Vinylcyclopropane + Alkyne | Rh(I) complex | Cycloheptadiene | nih.gov |
Synthesis of Heterocyclic Scaffolds Utilizing Ring-Opening Reactions (e.g., Spiro-pyrrolines, Pyrroles)
The electrophilic nature of the cyclopropane ring in this compound, enhanced by the electron-withdrawing trifluoroethyl group, makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity has been successfully exploited for the synthesis of a variety of heterocyclic scaffolds, including spiro-pyrrolines and pyrroles.
A notable application is the synthesis of trifluoromethylated spiro-pyrrolines. In a reaction catalyzed by aluminum trichloride (B1173362) (AlCl₃), trifluoromethylated cyclopropanes react with nitriles to afford spiro-pyrrolines in good yields. researchgate.net This transformation proceeds through a Lewis acid-catalyzed ring-opening of the cyclopropane, followed by intramolecular cyclization with the nitrile. The reaction conditions and yields for the synthesis of analogous trifluoromethylated spiro-pyrrolines are presented in the table below.
| Starting Cyclopropane | Nitrile Partner | Catalyst | Product | Yield (%) | Reference |
| Spiro[indane-1,3-dione-2,1'-cyclopropane] | Acetonitrile | AlCl₃ | Trifluoromethylated spiro-pyrroline | 74 | researchgate.net |
The synthesis of pyrroles from donor-acceptor cyclopropanes and nitriles is another well-established transformation that highlights the synthetic potential of this compound. nih.govresearchgate.net These reactions are typically mediated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which activates the cyclopropane towards ring-opening and subsequent [3+2] cycloaddition with the nitrile. nih.gov The versatility of this method allows for the preparation of a wide range of substituted pyrroles. nih.govuctm.eduorganic-chemistry.org
| Cyclopropane Reactant (Analogous System) | Nitrile Reactant | Lewis Acid | Product Heterocycle | Reference |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 2-Cyanopyrrole | TMSOTf | 2,2'-Bipyrrole derivative | nih.gov |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 2-Cyanothiophene | TMSOTf | 2,2'-Thienylpyrrole derivative | nih.gov |
Role as Versatile Synthetic Intermediates and Precursors for Further Derivatization
Beyond its direct use in the construction of cyclic systems, this compound and its derivatives serve as valuable synthetic intermediates that can be further elaborated into a diverse array of functionalized molecules. The presence of the trifluoroethyl group and the cyclopropane ring offers multiple sites for chemical modification.
For instance, the cyclopropane ring can be opened under mild Lewis acidic conditions with various nucleophiles, such as amines, to afford acyclic compounds with preserved enantiomeric purity. nih.govcapes.gov.br This strategy provides access to chiral building blocks that are valuable in pharmaceutical synthesis.
Furthermore, the trifluoroethyl moiety itself can be a handle for further transformations, although this is less common due to its general stability. More often, the other substituents on the cyclopropane ring, introduced during its synthesis or subsequent reactions, are the primary sites for derivatization. For example, ester groups on donor-acceptor cyclopropanes can be hydrolyzed and converted into other functional groups. researchgate.net
The utility of trifluoromethyl-substituted cyclopropanes as precursors is also evident in their conversion to other valuable building blocks. For example, trifluoromethylated spiro-cyclopropanes can be transformed into other trifluoromethylated heterocycles, expanding the range of accessible fluorinated compounds. researchgate.net The reactivity of bisthis compound-1,1-dicarboxylates with indoles further underscores the enhanced electrophilicity and synthetic potential of these systems.
Q & A
Q. How can the synthesis of (2,2,2-Trifluoroethyl)cyclopropane be optimized for improved yield and purity?
Methodological Answer: The synthesis can be optimized using palladium-catalyzed hydrogenolysis of carbamates, as demonstrated in cyclopropane derivative preparations. Key parameters include:
- Catalyst loading (0.5–2 mol% Pd/C).
- Reaction temperature (40–60°C) under hydrogen pressure (3–5 atm).
- Solvent selection (e.g., THF or EtOAc) to enhance solubility of intermediates.
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Yield optimization requires careful control of stoichiometry and reaction time .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR identifies trifluoroethyl group environments, while NMR resolves cyclopropane ring protons (δ 0.8–1.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves stereoelectronic effects of the cyclopropane ring and fluorine substituents, as seen in structurally analogous compounds .
- HPLC : Monitors purity using reverse-phase columns (C18, acetonitrile/water mobile phase) .
Q. How does the trifluoroethyl group influence the compound’s physical properties?
Methodological Answer: The trifluoroethyl group increases hydrophobicity (logP reduction by ~0.5–1.0 units) and thermal stability (TGA analysis shows decomposition >200°C). Its strong electron-withdrawing effect stabilizes the cyclopropane ring via hyperconjugation, as confirmed by computational studies (DFT). Polarizability measurements (e.g., dipole moment calculations) further validate these effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound under different reaction conditions?
Methodological Answer: Contradictions arise from competing mechanisms (e.g., ring-opening vs. substitution). Systematic approaches include:
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.
- Isotopic Labeling : Use -labeled cyclopropane to track ring-opening pathways.
- Computational Modeling : Compare activation energies (DFT/M06-2X) for competing pathways. For example, trifluoroethyl groups favor electrophilic substitution over radical pathways in halogenation reactions .
Q. How can the stereoelectronic effects of the trifluoroethyl group be exploited in drug design?
Methodological Answer: The trifluoroethyl group enhances drug-target binding via:
- Electrostatic Interactions : Fluorine’s high electronegativity stabilizes hydrogen bonds with protein residues (e.g., backbone amides).
- Conformational Restriction : The cyclopropane ring enforces rigid geometries, improving docking precision.
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Experimental validation includes:
Q. What experimental designs assess the environmental stability of this compound in aqueous systems?
Methodological Answer:
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–11) at 25–50°C, analyzing degradation products via LC-MS.
- Photostability Testing : Expose to UV light (254 nm) and monitor decomposition with GC-MS.
- Microbial Degradation : Use activated sludge models (OECD 301B) to assess biodegradation rates. The compound’s stability is attributed to the cyclopropane ring’s strain and fluorine’s resistance to oxidation .
Q. How do computational models predict the compound’s interactions with biological membranes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration using CHARMM36 forcefields. The trifluoroethyl group increases membrane permeability by 2–3× compared to non-fluorinated analogs.
- Free Energy Perturbation (FEP) : Quantifies partitioning coefficients (logD) between octanol/water phases.
- Coarse-Grained Models : Predict aggregation behavior in aqueous environments, relevant for drug delivery systems .
Tables
Q. Table 1. Key Reactivity Comparisons of this compound
| Reaction Type | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Halogenation | Cl₂, FeCl₃, 0°C | 1-Chloro derivative | 65 | |
| Oxidation | mCPBA, CH₂Cl₂, 25°C | Epoxide | 42 | |
| Ring-Opening | H₂O, H₂SO₄, reflux | 1,3-Diol | <10 | |
| Palladium-Catalyzed Coupling | Suzuki-Miyaura, Pd(PPh₃)₄ | Biaryl cyclopropane | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
